Cas no 2227694-40-6 (rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid)
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(2-ethynylphenyl)-, (1R,2R)-
- (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid
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- Inchi: 1S/C12H10O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)/t10-,11+/m0/s1
- InChI Key: ZMTWGIVKBPBMQI-WDEREUQCSA-N
- SMILES: [C@@H]1(C(O)=O)C[C@H]1C1=CC=CC=C1C#C
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 337.1±42.0 °C(Predicted)
- pka: 4.46±0.20(Predicted)
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813772-0.05g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-0.1g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-0.25g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-0.5g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-1.0g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 1g |
$1256.0 | 2023-05-26 | ||
| Enamine | EN300-1813772-2.5g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-5.0g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 5g |
$3645.0 | 2023-05-26 | ||
| Enamine | EN300-1813772-10.0g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 10g |
$5405.0 | 2023-05-26 | ||
| Enamine | EN300-1813772-1g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1813772-5g |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid |
2227694-40-6 | 5g |
$3645.0 | 2023-09-19 |
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid
rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid: A Comprehensive Overview
The compound rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid, identified by the CAS number no 2227694-40-6, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have gained considerable attention due to their unique structural properties and diverse applications. The molecule's structure features a cyclopropane ring substituted with a carboxylic acid group and a 2-ethynylphenyl moiety, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug design. The cyclopropane ring introduces strain into the molecule, which can enhance its reactivity and bioavailability. This property makes rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid an attractive candidate for exploring new therapeutic agents. Researchers have demonstrated that such compounds can exhibit potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
The synthesis of rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid involves a series of intricate organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions to introduce the ethynyl group onto the phenyl ring. This method ensures high selectivity and efficiency in constructing the desired structure. Additionally, stereochemical control is achieved through asymmetric induction techniques, which are crucial for obtaining the specific (1R,2R) configuration.
In terms of applications, this compound has shown promise in the field of materials science. The presence of the ethynyl group introduces rigidity into the molecule, which can be exploited in designing advanced materials such as liquid crystals or organic semiconductors. Furthermore, its carboxylic acid functionality allows for easy modification and integration into larger molecular frameworks.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid. Quantum mechanical calculations reveal that the cyclopropane ring significantly influences the molecule's electronic structure, making it a potential candidate for use in optoelectronic devices. These findings underscore the importance of understanding the relationship between molecular structure and function in designing novel materials.
The compound has also been studied for its potential in drug delivery systems. Its unique structure allows for controlled release mechanisms when incorporated into polymer matrices or nanoparticles. This application is particularly relevant in the context of personalized medicine, where precise drug delivery is essential for optimizing therapeutic outcomes.
In conclusion, rac-(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid, with its distinctive structural features and versatile functional groups, represents a valuable addition to the arsenal of compounds available for scientific exploration. Its potential applications span across multiple disciplines, from pharmacology to materials science. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play a significant role in advancing both academic knowledge and industrial innovation.
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